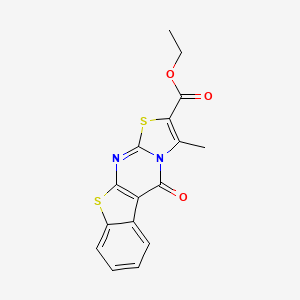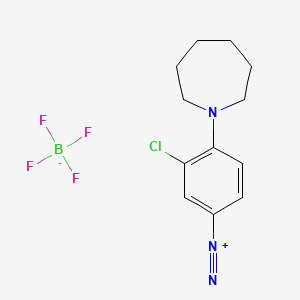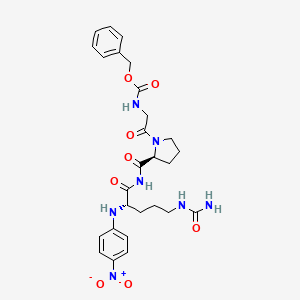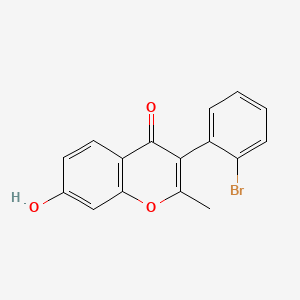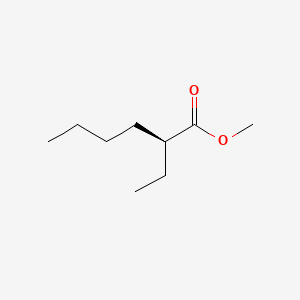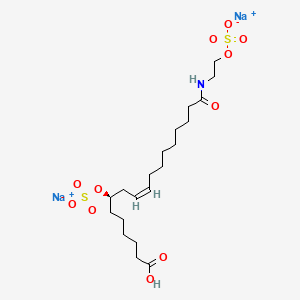
Glycyl-isolysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-isolysine is a dipeptide composed of glycine and isoleucine It is a simple peptide that plays a significant role in various biochemical processes Glycine is the smallest amino acid, while isoleucine is a branched-chain amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-isolysine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reaction: Glycine is coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group on the glycine is removed to allow the next amino acid to couple.
Addition of Isoleucine: Isoleucine is then added to the growing peptide chain using the same coupling reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be more suitable for large-scale production, while SPPS offers higher purity and is often used for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-isolysine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert any oxidized forms back to their original state.
Substitution: The amino groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction will restore the original amino groups.
Aplicaciones Científicas De Investigación
Glycyl-isolysine has several applications in scientific research, including:
Chemistry: It is used as a building block for more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and peptide-based therapies.
Industry: It is used in the synthesis of various biochemical products and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of glycyl-isolysine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: Another simple dipeptide composed of two glycine molecules.
Glycyl-L-isoleucine: Similar to glycyl-isolysine but with a different stereochemistry.
Glycyl-L-lysine: A dipeptide composed of glycine and lysine.
Uniqueness
This compound is unique due to its specific combination of glycine and isoleucine, which imparts distinct properties. Its branched-chain structure from isoleucine differentiates it from other simple dipeptides, potentially offering unique interactions and applications in various fields.
Propiedades
Número CAS |
1191-22-6 |
|---|---|
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
Clave InChI |
YOYBPHLYMUAKGZ-LURJTMIESA-N |
SMILES isomérico |
C(CCNC(=O)CN)C[C@@H](C(=O)O)N |
SMILES canónico |
C(CCNC(=O)CN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
